molecular formula C8H17NO B6599748 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine CAS No. 1596967-19-9

2-(5,5-dimethyloxolan-2-yl)ethan-1-amine

Cat. No. B6599748
CAS RN: 1596967-19-9
M. Wt: 143.23 g/mol
InChI Key: LTQJKXZQTWXXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,5-Dimethyloxolan-2-yl)ethan-1-amine, also known as 2-DMMEA, is an organic compound that is widely used in scientific research. It is a derivative of ethylamine, which is a primary amine. 2-DMMEA is a versatile molecule that has been used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as chiral amines and peptides. It has also been used as a catalyst in organic reactions, such as the formation of carbon-carbon bonds. In addition, 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has been used as a model compound for studying the mechanism of action of drugs, and to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine is not fully understood. However, it is believed that the compound binds to proteins in the cell, which causes changes in their structure and function. This, in turn, leads to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. In addition, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Finally, it has been found to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP).

Advantages and Limitations for Lab Experiments

2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has several advantages for laboratory experiments. First, it is relatively easy to synthesize, which makes it cost-effective. Second, it is a stable compound, which makes it suitable for long-term storage. Third, it has a wide range of biochemical and physiological effects, which makes it useful for studying the mechanism of action of drugs.
However, there are also some limitations to using 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine in laboratory experiments. First, it is not a very potent compound, which means that it may not be suitable for studying the effects of drugs at low concentrations. Second, it is not very soluble in water, which may limit its use in aqueous solutions. Third, it has a tendency to form complexes with other molecules, which may interfere with the results of the experiments.

Future Directions

The potential applications of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine are far-reaching, and there are many possible future directions for research. One possible direction is to further investigate its mechanism of action. In particular, researchers could study its interactions with proteins in the cell and its effects on biochemical and physiological processes. Another possible direction is to explore its use as a model compound for studying the effects of drugs. Researchers could also investigate its use as a catalyst in organic reactions, and study its potential for use in drug synthesis. Finally, researchers could explore its potential for use in the synthesis of chiral amines and peptides.

Synthesis Methods

2-(5,5-dimethyloxolan-2-yl)ethan-1-amine can be synthesized from ethylamine through a series of steps. First, ethylamine is treated with dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide (DMSO) to form an ethyl carbamate. This intermediate is then treated with dimethylformamide (DMF) and a base, such as potassium carbonate, to form the desired product, 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine. This method has been used in various studies, and has been found to be efficient and cost-effective.

properties

IUPAC Name

2-(5,5-dimethyloxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJKXZQTWXXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,5-Dimethyloxolan-2-yl)ethan-1-amine

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